molecular formula C5H8ClN3O2 B2356206 3-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride CAS No. 1803604-38-7

3-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride

Cat. No.: B2356206
CAS No.: 1803604-38-7
M. Wt: 177.59
InChI Key: HDNUTZJBAVJXIL-UHFFFAOYSA-N
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Description

3-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C5H7N3O2·HCl It is a derivative of propanoic acid, featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms

Scientific Research Applications

3-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride has a wide range of scientific research applications, including:

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with altered electronic properties.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can engage in hydrogen bonding, π-π stacking, and coordination with metal ions, influencing various biochemical processes. These interactions can modulate enzyme activity, protein-protein interactions, and cellular signaling pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. Its ability to participate in click chemistry and form stable complexes with metal ions makes it a valuable compound in various research fields .

Properties

IUPAC Name

3-(triazol-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.ClH/c9-5(10)1-3-8-4-2-6-7-8;/h2,4H,1,3H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNUTZJBAVJXIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803604-38-7
Record name 3-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride
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